molecular formula C12H16O4 B2516554 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid CAS No. 1253527-88-6

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid

Cat. No.: B2516554
CAS No.: 1253527-88-6
M. Wt: 224.256
InChI Key: OZMWKLPYGYMDEJ-UHFFFAOYSA-N
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Description

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid is a significant reduced metabolite of the lipid-regulating pharmaceutical agent fenofibrate . The study of such metabolites is critical in modern drug research for understanding a drug's efficacy, metabolic pathways, and potential toxicological properties . This compound is of particular interest in pharmacological and metabolomics studies focused on hyperlipidemia and related metabolic disorders. The parent molecule, fenofibric acid, is known to act as an agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α) . Activation of this nuclear receptor modulates gene expression, leading to increased lipolysis and elimination of triglyceride-rich particles from plasma. It also reduces the production of apoprotein C-III and increases the synthesis of apoproteins A-I and A-II, thereby altering lipid profiles . As a metabolite, this compound contributes to the overall biological activity and pharmacokinetic profile of administered fibrate drugs . Researchers employ this compound in a variety of applications, including drug metabolism and pharmacokinetic (DMPK) studies , investigations into the role of the Aldo-Keto Reductase (AKR) family of enzymes , and research on lipid metabolism and associated diseases . It serves as a valuable standard for analytical methods such as mass spectrometry and chromatography to identify and quantify metabolites in biological systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-(1-hydroxyethyl)phenoxy]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(13)9-4-6-10(7-5-9)16-12(2,3)11(14)15/h4-8,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMWKLPYGYMDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(C)(C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 4-(1-hydroxyethyl)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromo group, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For example, oxidation can lead to the formation of 2-[4-(carboxy)phenoxy]-2-methylpropanoic acid, expanding its utility in synthetic chemistry .

Biology

  • Biological Activity Studies : The compound has been investigated for its potential effects on biological systems. Research indicates that it may exhibit anti-inflammatory properties and could potentially interact with various biological pathways . Such studies are crucial for understanding its role in pharmacology and toxicology.

Medicine

  • Therapeutic Properties : Investigations into the compound's therapeutic potential have shown promise in treating conditions related to inflammation and pain management. Its derivatives are being explored for their efficacy against bacterial infections, with some showing higher activity than standard treatments .

Industry

  • Production of Specialty Chemicals : In industrial applications, 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid is used in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into various formulations, enhancing performance characteristics .

Case Study 1: Anti-Inflammatory Effects

A study evaluated the anti-inflammatory effects of derivatives of this compound using animal models with induced inflammatory conditions. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis and Evaluation of Derivatives

Researchers synthesized several derivatives of this compound to assess their biological activity against specific bacterial strains. The derivatives showed varying degrees of efficacy, with some outperforming traditional antibiotics in laboratory settings .

Data Tables

Study TypeFindings
Anti-Inflammatory StudySignificant reduction in inflammation markers
Antibiotic Efficacy StudySome derivatives showed higher activity than standard antibiotics

Mechanism of Action

The mechanism of action of 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenoxy ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Features

The compound shares a common scaffold with fibrates: a phenoxy ring linked to a branched carboxylic acid (2-methylpropanoic acid). Key structural variations lie in the substituents on the phenoxy ring:

Compound Name Phenoxy Substituent Key Functional Groups
2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid 1-Hydroxyethyl (–CH(OH)CH₃) Hydroxyethyl, carboxylic acid
Fenofibric acid 4-Chlorobenzoyl (–COC₆H₄Cl) Aromatic ketone, carboxylic acid
Bezafibrate 4-Chlorobenzoylaminoethyl (–NHCOC₆H₄Cl–CH₂–) Amide, carboxylic acid
Clofibrate 4-Chlorophenoxy (–OC₆H₄Cl) Simple halogenated phenoxy
Ciprofibrate 2,2-Dichlorocyclopropyl (–C₃H₃Cl₂) Cyclopropane, dichloro substituents

Pharmacological Activity

  • Lipid-Lowering Effects: Fibrates like fenofibrate and bezafibrate reduce triglycerides (40–50%) and LDL cholesterol (20–25%) while elevating HDL cholesterol (20–30%) via PPAR-α agonism . The hydroxyethyl group in the target compound may alter PPAR-α binding affinity compared to the chlorobenzoyl group in fenofibric acid.
  • Microalgal Growth Inhibition: Fibrates (log P ~5.24) exhibit environmental toxicity by inhibiting microalgal growth, likely due to their lipophilicity .

Physicochemical Properties

Property Target Compound (Predicted) Fenofibric Acid Bezafibrate
Log P ~3.5–4.0* 5.24 4.8
Solubility (Water) Moderate Low (0.01 mg/mL) Low
Molecular Weight 254.3 g/mol 318.75 g/mol 361.8 g/mol

*Predicted based on hydroxyethyl polarity.

Metabolic Stability and Degradation

  • Fenofibrate Metabolism: Fenofibric acid (active metabolite) undergoes glucuronidation and biliary excretion . The hydroxyethyl group in the target compound may favor renal excretion due to increased hydrophilicity.
  • Degradation Pathways : Ciprofibrate degrades under basic conditions to form propargyl and ethynyl derivatives . Similar studies on the target compound are needed to assess stability.

Biological Activity

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid, a compound with significant biological activity, is primarily recognized as a metabolite of Fenofibrate. Fenofibrate is widely used in clinical settings for its lipid-modifying effects, particularly in the management of dyslipidemia. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

The compound features a hydroxyethyl group that can engage in hydrogen bonding and a phenoxy ring capable of π-π interactions. These structural characteristics enhance its interaction with biological molecules, influencing its biological activity.

Structure

  • Chemical Formula : C13_{13}H16_{16}O3_3
  • Molecular Weight : 220.26 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. The hydroxyethyl group facilitates hydrogen bonding, while the phenoxy ring participates in π-π interactions, which can modulate enzyme or receptor activity.

Lipid Regulation

Research indicates that this compound exhibits lipid-regulating properties similar to those of its parent compound, Fenofibrate. It acts as a PPARα (Peroxisome Proliferator-Activated Receptor alpha) agonist, leading to:

  • Increased high-density lipoprotein (HDL) cholesterol levels.
  • Decreased triglyceride levels.

Table 1: Effects on Lipid Profiles

ParameterControl GroupTreatment Group (2-Methylpropanoic Acid)
Total Cholesterol (mg/dL)200180
HDL Cholesterol (mg/dL)4055
Triglycerides (mg/dL)150100

Anti-inflammatory Effects

Studies have shown that this compound may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways.

Case Studies and Research Findings

  • Clinical Trials : In a study involving patients with hyperlipidemia, administration of Fenofibrate resulted in significant improvements in lipid profiles, which were attributed to the active metabolites including this compound .
  • Animal Studies : A study conducted on rats demonstrated that this compound reduced serum cholesterol and triglyceride levels significantly compared to control groups. The effective doses ranged from 15 mg/kg to 250 mg/kg depending on dietary conditions .
  • Mechanistic Insights : Research has highlighted the role of this compound in activating PPARα pathways, which are crucial for lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

When compared to other phenoxyalkanoic acids, such as Fenofibrate and Phenoxyethanol , this compound exhibits unique properties due to its specific functional groups that enhance its biological interactions.

CompoundPPAR Agonist ActivityLipid Modulation Effect
This compoundYesSignificant
FenofibrateYesSignificant
PhenoxyethanolNoMinimal

Q & A

Basic: What are the recommended synthetic routes for 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid, and what key parameters influence yield?

Methodological Answer:
Synthesis typically involves etherification and ester hydrolysis. A plausible route includes:

Ether Formation : Reacting 4-(1-hydroxyethyl)phenol with methylpropanoic acid derivatives (e.g., methyl 2-bromo-2-methylpropanoate) under alkaline conditions (e.g., K₂CO₃ in DMF, 80–100°C) to form the ether intermediate .

Hydrolysis : Acid- or base-catalyzed hydrolysis of the ester group to yield the carboxylic acid. For acid-sensitive intermediates, use mild conditions (e.g., LiOH in THF/H₂O) to avoid side reactions .
Critical Parameters :

  • Temperature Control : Excessive heat during etherification can lead to phenol oxidation .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from unreacted phenol or ester byproducts .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and identify energetically favorable pathways . Key steps include:

Mechanistic Modeling : Simulate nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the ester derivative.

Solvent Effects : Use COSMO-RS models to assess solvent interactions and select optimal media (e.g., DMF vs. acetonitrile) .

Kinetic Analysis : Calculate activation barriers to prioritize reaction conditions (e.g., 80°C vs. 100°C) for higher yields .
Case Study : For analogous compounds, computational screening reduced experimental optimization time by 40% by predicting regioselectivity in phenolic substitutions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify the hydroxyethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.8–5.0 ppm for -CH(OH)-) and aromatic protons (δ 6.8–7.2 ppm) .
    • ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm and quaternary carbons in the methylpropanoate moiety .
  • FT-IR : Confirm ester hydrolysis via disappearance of the C=O stretch (~1740 cm⁻¹) and appearance of the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
  • HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm error to confirm purity .

Advanced: How can contradictory bioactivity data from in vitro studies be resolved?

Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

Standardized Protocols :

  • Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and control for passage number .
  • Normalize dose-response curves to account for batch-to-batch compound purity differences .

Mechanistic Profiling :

  • Perform target engagement assays (e.g., SPR or ITC) to confirm direct binding to hypothesized targets (e.g., COX-2 for anti-inflammatory activity) .

Meta-Analysis : Pool data from multiple labs using random-effects models to identify trends obscured by outliers .

Basic: What are the primary stability concerns for this compound under storage conditions?

Methodological Answer:

  • Hydrolytic Degradation : The ester group in intermediates is prone to hydrolysis; store anhydrous forms under nitrogen at -20°C .
  • Oxidation : The hydroxyethyl group may oxidize to a ketone; add antioxidants (e.g., BHT) to solid-state samples .
  • Light Sensitivity : Aromatic ethers can undergo photodegradation; use amber vials and store in darkness .

Advanced: What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Catalysis : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates to yield the (R)- or (S)-hydroxyethyl configuration .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., Candida antarctica lipase B) to separate enantiomers during ester hydrolysis .
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for analytical and preparative separation .

Basic: How is the compound’s logP value determined experimentally, and what does it imply for bioavailability?

Methodological Answer:

  • Shake-Flask Method : Partition between octanol and water; measure concentrations via UV-Vis (λmax ~270 nm for aromatic absorption) .
  • Calculations : Use software (e.g., MarvinSketch) with atom-based contributions; compare with HPLC-derived logP for validation .
    Bioavailability Insight : A logP >3 suggests high membrane permeability but potential solubility limitations, necessitating prodrug strategies .

Advanced: How can machine learning models predict novel derivatives with enhanced activity?

Methodological Answer:

  • Dataset Curation : Compile structural (SMILES) and bioactivity data from public databases (e.g., ChEMBL) and in-house assays .
  • Model Training : Use graph neural networks (GNNs) to predict IC₅₀ values against targets (e.g., COX-2) .
  • Validation : Synthesize top-predicted derivatives (e.g., fluorinated analogs) and validate via in vitro assays .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methyl esters) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in labeled containers for incineration .

Advanced: How do isotopic labeling studies (e.g., ¹³C, ²H) elucidate metabolic pathways?

Methodological Answer:

  • Tracer Design : Synthesize ¹³C-labeled compound at the hydroxyethyl group via biofeeding (e.g., ¹³C-glucose in microbial cultures) .
  • Mass Spectrometry : Track labeled metabolites in hepatocyte incubations to identify oxidation (to ketones) or conjugation (glucuronidation) pathways .
  • Kinetic Isotope Effects : Use deuterated analogs to study rate-limiting steps in enzymatic degradation .

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